molecular formula C16H17NO3 B5688872 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one

4-anilino-3-butyryl-6-methyl-2H-pyran-2-one

Cat. No. B5688872
M. Wt: 271.31 g/mol
InChI Key: VWWNUEAFVBJJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-3-butyryl-6-methyl-2H-pyran-2-one, also known as ABMP, is a chemical compound that belongs to the pyranone family. It has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to interact with several cellular pathways involved in DNA replication, inflammation, and oxidative stress. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to inhibit the activity of topoisomerase II, which is involved in the unwinding of DNA during replication. This inhibition leads to DNA damage and cell death, making 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one a potential anticancer agent. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been shown to inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and physiological effects:
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been shown to inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. In addition, 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one.

Future Directions

There are several future directions for research involving 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one's potential applications in the field of materials science. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been studied for its potential use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the mechanisms of action of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one involves a multi-step process that includes the reaction of 4-anilino-3-butyryl-2H-pyran-2-one with methyl vinyl ketone in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one. The synthesis of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been optimized to improve yield and reduce the number of steps required.

Scientific Research Applications

4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer properties by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta plaques in the brain. In addition, 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

4-anilino-3-butanoyl-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-7-14(18)15-13(10-11(2)20-16(15)19)17-12-8-5-4-6-9-12/h4-6,8-10,17H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWNUEAFVBJJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Anilino-3-butanoyl-6-methylpyran-2-one

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